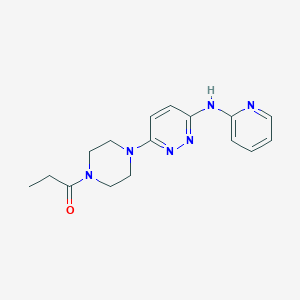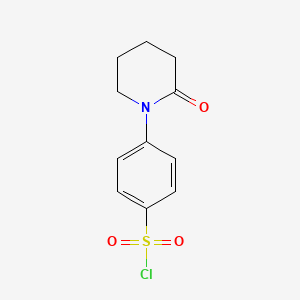
4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C11H12ClNO3S . It belongs to the class of organic compounds known as heterocyclic building blocks, specifically piperidines .
Molecular Structure Analysis
The molecular structure of “4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride” includes a benzene ring attached to a sulfonyl chloride group and a 2-oxopiperidin-1-yl group .Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride” is 273.74 . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Anticancer Activity
This compound has been utilized as a key intermediate in the synthesis of heterocyclic derivatives with antiproliferative activity against leukemia cell lines. The ability to serve as a precursor for indole derivatives makes it a valuable entity in cancer chemotherapy .
Organic Synthesis
The compound is involved in multistep synthetic pathways to create complex molecules. Its role in the synthesis of indole derivatives, which are prominent in medicinal chemistry, highlights its importance in organic synthesis .
Leukemia Treatment Research
In the search for new anticancer drugs, this compound has been identified as part of a pharmacophore with good activity towards various human leukemia cells. It’s a part of the ongoing research to develop new drugs for leukemia treatment .
Factor Xa Inhibitor Development
Modifications of this compound have led to the development of potent factor Xa (fXa) binding activity, which is crucial in the creation of new anticoagulants. This showcases its application in cardiovascular drug development .
Hematopoietic Stem Cell Research
The compound’s derivatives have shown high cytotoxic potential against leukemia cell lines, which is significant for hematopoietic stem cell research. This could lead to advancements in treatments for blood disorders .
Pharmacological Studies
Due to its role in the synthesis of biologically active molecules, this compound is extensively used in pharmacological studies to explore new therapeutic agents, especially in the field of oncology .
Chemical Analysis and Characterization
The compound is used in chemical analysis and characterization techniques such as FTIR, NMR, and HRMS spectral analysis. This is essential for confirming the structure of synthesized pharmaceuticals .
Drug Design and Discovery
As a versatile intermediate, it is employed in the design and discovery of new drugs. Its incorporation into various molecular frameworks aids in the exploration of novel pharmacological properties .
Safety and Hazards
“4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride” is classified as a dangerous substance. It has hazard statements H301, H311, H314, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It should be handled with appropriate safety precautions.
properties
IUPAC Name |
4-(2-oxopiperidin-1-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-17(15,16)10-6-4-9(5-7-10)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNKWGVRCTMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopiperidin-1-yl)benzene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


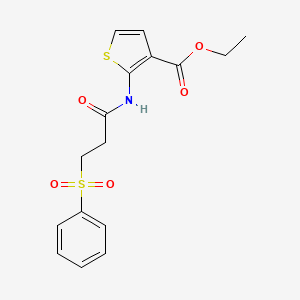

![1,3-Benzothiazol-2-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2564482.png)

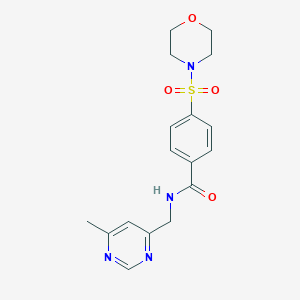
![4-[4-(methylsulfonyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2564485.png)
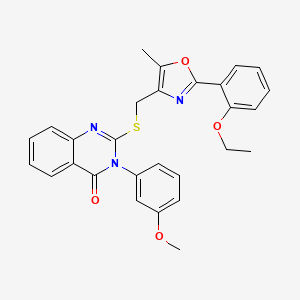

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)
![4-tert-butyl-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2564492.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2564493.png)
